3-(Prop-2-en-1-yloxy)propanal

Description

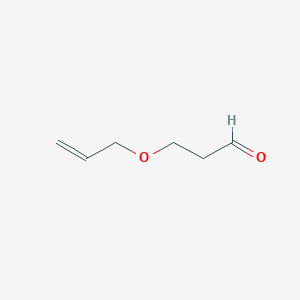

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h2,4H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWWCBGKESDYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279901 | |

| Record name | 3-(prop-2-en-1-yloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44768-60-7 | |

| Record name | NSC46466 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(prop-2-en-1-yloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yloxy Propanal

Challenges in High-Yield and Stereocontrolled Synthesis of Analogues

The synthesis of analogues of 3-(prop-2-en-1-yloxy)propanal presents a significant challenge in modern organic chemistry, particularly in achieving high yields and maintaining stereochemical control. These analogues, which may feature substitution on the allyl group or the propanal backbone, are of interest for their potential biological activities and as versatile synthetic intermediates. The primary difficulties arise from the inherent reactivity of the aldehyde and the alkene, the potential for side reactions, and the precise installation of stereocenters.

A key approach to creating these molecules involves the formation of an allyl ether bond and the subsequent introduction or modification of the propanal moiety. Palladium-catalyzed reactions, for instance, have emerged as a powerful tool for the enantioselective synthesis of chiral allyl ethers. nih.gov However, the scope of these transformations can be limited by the nature of the electrophiles used. nih.gov The redox-relay Heck reaction, which allows for the synthesis of optically active allylic ethers remote from an aldehyde, offers a promising but complex alternative. nih.gov

Another significant hurdle is the potential for undesired rearrangements. For example, methods involving the sigmatropic rearrangement of allyl alkynyl ethers can produce α-substituted ketones, which are related structures but not the target propanal. nih.gov While efficient, controlling these rearrangements to favor the desired product requires careful substrate design and reaction optimization. nih.gov

Furthermore, the synthesis of functionalized propanals often involves multi-step sequences. A one-pot procedure involving α-aminoxylation of propanal followed by a Z-selective Horner-Wadsworth-Emmons reaction has been developed to produce highly functionalized and chiral γ-anilinoxy-Z-α,β-unsaturated esters with high Z-selectivity. researchgate.net Transforming this product into the desired saturated aldehyde while preserving stereochemistry adds layers of complexity and potential for yield loss.

The introduction of stereocenters, especially contiguous ones, is a formidable challenge. The construction of two adjacent chiral centers is possible through addition-protonation sequences, as demonstrated in the conversion of methyl tiglate to a single syn-adduct with high enantiomeric excess. acs.org Applying such methodologies to the backbone of this compound analogues requires robust and highly selective catalysts and reaction conditions to avoid the formation of diastereomeric mixtures.

The table below summarizes data from related stereocontrolled syntheses, illustrating the yields and selectivities that can be achieved, while also highlighting the challenges in reaching high values for complex targets.

| Reaction Type | Substrate(s) | Catalyst/Reagent | Product | Yield (%) | Stereoselectivity | Reference |

| Asymmetric Transfer Hydrogenation | N-benzyl-2-aroylmorpholin-3-one | (S,S)–RuCl(TsDPEN) | (2R,3S)- and (2S,3R)-alcohols | 90 (combined) | - | nih.gov |

| Decarboxylative 1,4-Addition | 4-MeO-3-cyclopentyloxyC6H3-substituted nitro-alkene | Ni/La-salan 2d complex | Substituted nitroalkane | 80 | 93% ee | nih.gov |

| α-Aminoxylation / HWE Reaction | n-Propanal | L-proline / HWE reagent | γ-anilinoxy-Z-α,β-unsaturated ester | 57-58 | 98:2 Z-selectivity | researchgate.net |

| Palladium-Catalyzed Redox-Relay Heck | Alkenyl triflate and O-alkyl enol ether | Palladium catalyst | Enantiomerically enriched alkyl allyl ether | Good | Excellent | nih.gov |

| Aza-Diels-Alder Reaction | Optically active sulfinimines and Rawal diene | TMSOTf | Cyclic enaminone | Moderate | Moderate | rsc.org |

This table is interactive. Click on the headers to sort the data.

Challenges are also prevalent in the scale-up of these synthetic routes for industrial applications. Reactions that perform well on a laboratory scale may face issues with heat transfer, reagent addition, and purification when scaled up. acs.org For example, the use of highly reactive or hazardous reagents like osmium tetroxide for oxidative cleavages is often problematic in pilot plants, necessitating the development of safer and more robust alternatives. acs.org

Mechanistic Investigations and Reaction Chemistry of 3 Prop 2 En 1 Yloxy Propanal

Reactivity Profile of the Aldehyde Moiety

The aldehyde group in 3-(prop-2-en-1-yloxy)propanal is a primary site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile approaching the carbonyl group at a specific angle, leading to the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

If the attacking nucleophile is chiral or if a chiral catalyst is employed, the potential for stereochemical control arises. The two faces of the trigonal planar aldehyde are diastereotopic, allowing for the possibility of forming one enantiomer in excess. The stereochemical outcome of nucleophilic additions to aldehydes can be influenced by factors such as the steric bulk of the reactants and the nature of the solvent and catalyst. libretexts.org For instance, in reactions involving related aldehydes, the use of chiral auxiliaries or catalysts has been shown to afford high levels of diastereoselectivity. rsc.org

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org In a typical aldol reaction, an enolate ion, formed by the deprotonation of an α-carbon, acts as a nucleophile and attacks a carbonyl compound. sigmaaldrich.com In the case of this compound, it can either act as the electrophile (carbonyl component) or, after deprotonation, as the nucleophile (enolate component).

Crossed aldol condensations, where this compound reacts with a different aldehyde or ketone, can lead to a mixture of products. wikipedia.org However, by carefully selecting the reaction conditions and the other carbonyl partner, specific products can be favored. For example, reacting it with a ketone in the presence of a base would likely result in the ketone's enolate attacking the more reactive aldehyde of this compound. wikipedia.org The initial β-hydroxy aldehyde product can subsequently undergo dehydration to form a conjugated enone. libretexts.org Such reactions are valuable in the synthesis of complex molecules, including fragrances. researchgate.net

Selective Oxidation and Reduction Pathways

The aldehyde functional group can be selectively oxidized or reduced.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The oxidation of this compound would yield 3-(prop-2-en-1-yloxy)propanoic acid. nih.gov Milder oxidizing agents can also be employed for this purpose. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reduction of this compound would produce 3-(prop-2-en-1-yloxy)propan-1-ol.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, CrO₃ | 3-(prop-2-en-1-yloxy)propanoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3-(prop-2-en-1-yloxy)propan-1-ol |

Transformations Involving the Alkene Moiety

The alkene (allyl) group in this compound provides another avenue for diverse chemical reactions, particularly those involving pericyclic processes and olefin metathesis.

Olefin Metathesis Reactions for Ring Formation and Chain Elongation

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, typically catalyzed by transition metal complexes, such as those containing ruthenium (Grubbs' catalysts) or molybdenum. masterorganicchemistry.comharvard.edu

Ring-Closing Metathesis (RCM): If a molecule contains two terminal alkene groups, RCM can be employed to form a cyclic alkene. masterorganicchemistry.com To utilize RCM with this compound, it would first need to be reacted with another molecule containing a terminal alkene to create a diene. Subsequent RCM would then lead to the formation of a ring.

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. masterorganicchemistry.com Reacting this compound with another alkene in the presence of a metathesis catalyst would result in chain elongation and the formation of new, more complex alkenes. The outcome of cross-metathesis can sometimes be a mixture of products, but reaction conditions can be optimized to favor a specific product. masterorganicchemistry.com

Carbonyl-Olefin Metathesis: This is a variation where a carbonyl group reacts with an alkene. mdpi.comnih.gov While less common than traditional olefin metathesis, it offers a direct route to new alkenes from carbonyl compounds. mdpi.com

| Reaction Type | Description | Potential Application with this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two alkenes in the same molecule to form a cyclic alkene. | Synthesis of cyclic ethers from diene derivatives of the compound. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. | Chain elongation and synthesis of more complex unsaturated ethers. |

| Carbonyl-Olefin Metathesis | Reaction between a carbonyl group and an alkene. | Direct formation of new alkenes from the aldehyde moiety. |

Hydrofunctionalization and Halogenation Reactions of the Terminal Alkene

The terminal alkene of this compound is susceptible to a variety of addition reactions, including hydrofunctionalization and halogenation. These reactions can proceed via different mechanisms, leading to a range of products depending on the reagents and conditions employed.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. The regioselectivity of this addition is a key consideration. For instance, the hydroalkoxylation of dienes to form allylic ethers has been achieved with high regio- and enantioselectivity using nickel-based catalyst systems. libretexts.orgorganic-chemistry.org While not directly studying this compound, these findings suggest that catalytic hydrofunctionalization of its terminal alkene is feasible. The presence of the ether oxygen and the aldehyde could influence the regioselectivity, potentially favoring either Markovnikov or anti-Markovnikov addition depending on the catalytic system. For example, cobalt-catalyzed hydroetherification of 1,3-dienes with phenols has been shown to produce allylic aryl ethers with good yields and selectivity. nih.gov

Halogenation of the terminal alkene can occur via either electrophilic addition or a radical mechanism. libretexts.org In a typical electrophilic addition, the reaction of an alkene with a diatomic halogen like Br₂ or Cl₂ would lead to a dihaloalkane. However, in the case of allylic systems, radical halogenation at the allylic position can be a competing reaction, especially at low halogen concentrations and in the presence of radical initiators. acsgcipr.org For this compound, this could result in substitution at the carbon adjacent to the double bond. The choice of halogenating agent is crucial; for instance, N-bromosuccinimide (NBS) is commonly used for allylic bromination. acsgcipr.org The presence of the aldehyde group might require careful selection of reaction conditions to avoid side reactions.

A summary of potential hydrofunctionalization and halogenation reactions is presented in Table 1.

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Key Considerations |

| Hydroalkoxylation | Alcohol, Ni-catalyst | Markovnikov or anti-Markovnikov addition product | Regioselectivity influenced by catalyst and substrate structure. libretexts.orgorganic-chemistry.org |

| Hydroetherification | Phenol, Co-catalyst | Aryl ether adduct | Potential for high regio- and stereoselectivity. nih.gov |

| Electrophilic Halogenation | Br₂, Cl₂ | 1,2-Dihalopropoxy)propanal | Potential for competing allylic halogenation. libretexts.org |

| Radical Halogenation | NBS, radical initiator | 3-(3-Haloprop-1-en-1-yloxy)propanal | Favored at low halogen concentrations. acsgcipr.org |

Table 1: Potential Hydrofunctionalization and Halogenation Reactions of this compound

Polymerization and Oligomerization Studies as a Monomer

The polymerization of allyl ethers is generally challenging via conventional free-radical or cationic methods. This difficulty arises from degradative chain transfer, where the abstraction of a labile allylic hydrogen by the propagating radical or cation leads to the formation of a stable, non-propagating allyl radical or cation, respectively. core.ac.uk This significantly limits the achievable molecular weight. acs.org

Despite these challenges, specific catalytic systems have been developed to facilitate the polymerization of allyl ethers. A notable example is the tandem isomerization/cationic polymerization . In this approach, a transition metal catalyst, such as a Group VIII metal carbonyl combined with an organosilane, first isomerizes the allyl ether to the more reactive 1-propenyl ether (a vinyl ether). libretexts.orgtandfonline.com This enol ether then readily undergoes cationic polymerization to yield high molecular weight polymers. libretexts.orgtandfonline.com For this compound, this would involve its initial isomerization to 3-(prop-1-en-1-yloxy)propanal, which could then polymerize.

Another approach is radical-mediated cyclization (RMC) , which has been proposed for the photopolymerization of allyl ether monomers. organic-chemistry.orgacs.orgsemanticscholar.org This mechanism involves the initial abstraction of an allylic hydrogen to form an allyl ether radical. This radical then reacts with the double bond of a second monomer molecule to form a five-membered ring radical, which continues the chain propagation. organic-chemistry.orgacs.orgsemanticscholar.org

The presence of the aldehyde group in this compound introduces an additional layer of complexity. The aldehyde could potentially interfere with the polymerization by reacting with the catalyst or the propagating species. However, studies on copolymers containing both aldehyde and allyl functionalities suggest that such structures can be synthesized and utilized. nih.gov For instance, a multifunctional copolymer with both aldehyde and polymerizable allyl groups has been reported, highlighting the potential for these functionalities to coexist within a polymer structure. nih.gov

The oligomerization of functionalized monomers is also an area of interest, with methods developed for producing defined functional lactic acid oligomers, for example. rsc.org

Table 2 summarizes potential polymerization strategies for this compound.

| Polymerization Method | Catalyst/Initiator | Proposed Mechanism | Potential Outcome |

| Tandem Isomerization/Cationic Polymerization | Transition metal carbonyl, organosilane | Isomerization to 1-propenyl ether followed by cationic polymerization. libretexts.orgtandfonline.com | High molecular weight polymer. |

| Radical-Mediated Cyclization (RMC) | Photoinitiator | Radical abstraction of allylic hydrogen followed by cyclization and propagation. organic-chemistry.orgacs.orgsemanticscholar.org | Formation of a polymer with cyclic repeating units. |

| Copolymerization | Various | Incorporation into a polymer chain with other monomers. | Synthesis of functional copolymers. nih.gov |

Table 2: Potential Polymerization and Oligomerization Strategies for this compound

Ether Linkage Reactivity and Rearrangements

The ether linkage in this compound is another site of potential reactivity, allowing for cleavage reactions and rearrangements.

The cleavage of allyl ethers is a common transformation in organic synthesis, often used as a deprotection strategy. organic-chemistry.org Various reagents can effect this cleavage. Strong acids like HBr or HI can cleave ethers, typically proceeding through an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. libretexts.org For allylic ethers, the cleavage often occurs via an Sₙ1 mechanism due to the stability of the resulting allylic carbocation. libretexts.org

For selective cleavage in the presence of other functional groups like the aldehyde in this compound, milder and more specific methods are required. Palladium-based catalysts are widely used for the cleavage of allyl ethers. acsgcipr.orgorganic-chemistry.org These reactions often proceed via the formation of a π-allyl palladium complex. The choice of catalyst and reaction conditions can allow for selective deallylation. For instance, a nickel-hydride catalyst has been used for the deprotection of O-allyl groups, although in one reported case, an aldehyde-containing substrate showed poor reactivity, suggesting the aldehyde may be tolerated under certain conditions. thieme-connect.com Another method involves the use of SmI₂/H₂O/i-PrNH₂ for the selective cleavage of unsubstituted allyl ethers. organic-chemistry.org

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is characteristic of allyl vinyl ethers and allyl aryl ethers. libretexts.orglibretexts.orgwikipedia.org The classic Claisen rearrangement involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating. wikipedia.orgtue.nl For an allyl vinyl ether, this rearrangement leads to a γ,δ-unsaturated aldehyde or ketone. libretexts.orglibretexts.org

This compound is an allyl ether, but not an allyl vinyl ether. Therefore, it would not directly undergo a Claisen rearrangement under thermal conditions. However, as mentioned in the context of polymerization, allyl ethers can be isomerized to their corresponding 1-propenyl ethers (vinyl ethers) using transition metal catalysts. tandfonline.com If this compound were to be isomerized to 3-(prop-1-en-1-yloxy)propanal, this resulting allyl vinyl ether could then potentially undergo a Claisen rearrangement to yield a new unsaturated aldehyde.

The Ireland-Claisen rearrangement is a variation that starts from an allyl ester and proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. core.ac.uktcichemicals.com While not directly applicable to this compound, it highlights the versatility of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements in synthesis.

Intramolecular Cyclizations and Cascade Reactions Driven by Proximity Effects

The bifunctional nature of this compound, with the aldehyde and the terminal alkene in proximity, makes it a candidate for intramolecular cyclization and cascade reactions. 20.210.105nih.govmdpi.com These reactions can lead to the formation of cyclic structures with increased molecular complexity in a single step.

One potential intramolecular reaction is a Prins-type cyclization . In a classic Prins reaction, an alkene reacts with a carbonyl compound, typically an aldehyde, under acidic conditions to form a 1,3-diol or a cyclic ether. An intramolecular version could occur with this compound, where the aldehyde is attacked by the tethered alkene, potentially leading to a cyclic hemiacetal or other cyclic products after subsequent reactions.

Cascade reactions , where the product of an initial reaction undergoes further transformations in the same pot, are also conceivable. 20.210.105nih.govmdpi.com For example, an initial hydrofunctionalization of the alkene could be followed by a cyclization involving the aldehyde. The specific outcome of such reactions would be highly dependent on the choice of catalysts and reaction conditions.

Photo- and Electrochemical Reactivity Studies of the Compound

The photochemical and electrochemical reactivity of this compound is another area of interest, stemming from the presence of the alkene and aldehyde functional groups.

Photochemical reactivity can be initiated by the absorption of light, leading to electronic excitation and subsequent chemical reactions. irispublishers.com The terminal alkene can participate in photochemical [2+2] cycloadditions with other alkenes or carbonyls (the Paternò–Büchi reaction). irispublishers.com The aldehyde group itself can undergo various photochemical transformations, such as Norrish Type I or Type II reactions. The interplay between the two functional groups under photochemical conditions could lead to unique intramolecular reactions. As discussed earlier, photopolymerization via a radical-mediated cyclization mechanism is a possibility for allyl ethers. organic-chemistry.orgacs.orgsemanticscholar.org

Electrochemical reactivity involves the transfer of electrons at an electrode surface. Both the aldehyde and the alkene can be electrochemically active. Aldehydes can be either oxidized or reduced electrochemically. Alkenes can also undergo electrochemical oxidation or reduction. The specific electrochemical behavior of this compound would depend on the electrode material, solvent, and supporting electrolyte. The potential for intramolecular electrochemical cyclizations, where an initial electron transfer to one functional group initiates a reaction with the other, is an intriguing possibility that warrants investigation.

3 Prop 2 En 1 Yloxy Propanal As a Precursor and Versatile Synthetic Building Block

Utilization in Heterocyclic Compound Synthesis

The dual functionality of 3-(prop-2-en-1-yloxy)propanal offers several strategic advantages for the synthesis of heterocyclic compounds. The aldehyde can act as an electrophile in cyclization reactions, while the allyl group can participate in various carbon-carbon and carbon-heteroatom bond-forming processes.

One of the most promising applications is in intramolecular cyclization reactions to form oxygen-containing heterocycles such as pyrans and their derivatives. While direct studies on this compound are not extensively documented, analogous transformations with structurally similar compounds, such as 2-(allyloxy)arylaldehydes, have been well-established. These reactions often proceed through a radical cascade mechanism. For instance, the reaction of 2-(allyloxy)arylaldehydes with various radical precursors can lead to the formation of functionalized chroman-4-ones. nih.govnih.govnih.govacs.orgresearchgate.net This suggests that this compound could undergo similar intramolecular radical cyclizations to yield substituted tetrahydropyran (B127337) derivatives.

Furthermore, the aldehyde functionality can be transformed into a diene or dienophile, setting the stage for intramolecular Diels-Alder reactions. For example, conversion of the aldehyde to an α,β-unsaturated ester would introduce a dienophile that could react with the allyl ether's double bond as the diene component, leading to the formation of bicyclic ether systems. The synthesis of substituted pyrans is often achieved through catalytic processes involving Michael addition and subsequent cyclization of unsaturated aldehydes. researchgate.netnih.gov

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and an alkene, represents another potential pathway for the cyclization of this compound. nih.govub.edu In an intramolecular context, the protonated aldehyde would be attacked by the internal allyl group to form a cyclic oxocarbenium ion, which can then be trapped by a nucleophile to afford functionalized tetrahydropyran rings.

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediates/Reaction Type |

| Tetrahydropyrans | Intramolecular Radical Cyclization | Acyl radical addition to alkene |

| Fused Bicyclic Ethers | Intramolecular Diels-Alder Reaction | Dienophile and diene generated from the aldehyde and allyl groups |

| Functionalized Pyrans | Prins Cyclization | Oxocarbenium ion formation and intramolecular attack |

Role in the Construction of Complex Organic Molecules

The strategic placement of two distinct reactive sites in this compound makes it an attractive building block for the assembly of complex organic molecules, including natural products and their analogues. The ability to engage in tandem or cascade reactions allows for a rapid increase in molecular complexity from a relatively simple starting material. nih.govacs.org

The aldehyde group can serve as a handle for chain elongation through various classic C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The resulting elongated chain, still containing the allyl ether, can then undergo further transformations. For instance, a subsequent ring-closing metathesis (RCM) of the newly introduced double bond with the existing allyl group can lead to the formation of macrocyclic ethers or lactones, which are common structural motifs in many natural products. mdpi.com

Moreover, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The allyl group can either be a spectator in such a reaction, available for later functionalization, or it can be directly involved in a subsequent intramolecular step.

While specific examples of the application of this compound in total synthesis are not prevalent in the literature, the synthetic strategies outlined above with analogous bifunctional molecules underscore its potential as a valuable tool for the stereocontrolled construction of intricate molecular frameworks.

Precursor for Advanced Polyfunctional Scaffolds

The concept of molecular scaffolds, which are core structures for the development of libraries of compounds in medicinal chemistry and materials science, can be effectively realized using bifunctional building blocks like this compound. The orthogonal nature of the aldehyde and allyl ether functionalities allows for the stepwise introduction of diverse chemical entities, leading to the creation of advanced polyfunctional scaffolds.

The aldehyde group can be selectively transformed into a variety of other functional groups. For example:

Oxidation to a carboxylic acid provides a site for amide bond formation.

Reduction to an alcohol allows for esterification or etherification.

Reductive amination introduces a secondary or tertiary amine.

Simultaneously, the allyl group can be functionalized through a different set of reactions, including:

Epoxidation to form an epoxide, which can be opened by various nucleophiles.

Hydroboration-oxidation to yield a primary alcohol.

Thiol-ene "click" reaction for the efficient attachment of thiol-containing molecules.

Heck coupling to introduce aryl or vinyl substituents.

This divergent approach enables the generation of a wide range of scaffolds with tailored properties from a single precursor. For instance, a scaffold could be designed to have a recognition element attached via the modified aldehyde and a reactive group for covalent labeling attached via the functionalized allyl moiety.

| Functional Group Transformation (from Aldehyde) | Functional Group Transformation (from Allyl Ether) | Resulting Scaffold Functionality |

| Carboxylic Acid (via Oxidation) | Diol (via Dihydroxylation) | Amide/Ester linkages and hydrophilic domains |

| Primary Alcohol (via Reduction) | Thioether (via Thiol-ene) | Ether/Ester linkages and sites for bioconjugation |

| Amine (via Reductive Amination) | Epoxide (via Epoxidation) | Basic centers and electrophilic sites for further reaction |

Application in the Synthesis of Specialized Monomers and Polymer Precursors

The presence of a polymerizable allyl group makes this compound a candidate for the synthesis of functional polymers. Allyl monomers are known to participate in polymerization reactions, although sometimes with different kinetics compared to more common vinyl monomers. nih.gov The resulting polymer would feature pendant aldehyde groups along its backbone.

These aldehyde-functionalized polymers are of significant interest as they can be used in a variety of post-polymerization modification reactions. researchgate.netnih.gov The aldehyde groups can be used to attach biomolecules, drugs, or other functional moieties through stable linkages like oximes or hydrazones, or through reductive amination. This makes such polymers suitable for applications in drug delivery, biomaterials, and sensor technology.

Furthermore, this compound has the potential to act as a cross-linking agent. mdpi.comresearchgate.net The aldehyde group can react with polymers containing nucleophilic groups such as amines or hydroxyls, while the allyl group can participate in free-radical cross-linking processes. This dual reactivity could be exploited to create novel hydrogel materials with tunable properties.

Derivatization for Probe Molecules and Chemical Tools

The high reactivity of the aldehyde group makes this compound an excellent starting point for the synthesis of probe molecules and chemical tools for biological and analytical applications. Aldehydes are known to react readily and selectively with specific nucleophiles, a property that is often exploited in the design of chemical probes. nih.govdtic.milursinus.edu

Fluorescent Probes: The aldehyde can be derivatized with a variety of fluorescent reporters that contain hydrazine, hydroxylamine, or amine functionalities. nih.govdtic.mil This reaction leads to the formation of a stable, fluorescently labeled molecule. The allyl group in the resulting probe can then be used for further modifications, such as linking it to a targeting moiety that directs the probe to a specific cellular location or biomolecule.

Biotinylation and Affinity Probes: The aldehyde can be reacted with biotin (B1667282) hydrazide or aminooxy-biotin to create biotinylated derivatives of this compound. nih.gov These biotinylated molecules can be used as affinity probes to label and isolate proteins or other biomolecules that have been engineered to react with the allyl group or a derivative thereof.

The general strategy for creating a chemical probe from this compound would involve:

Reaction of the aldehyde with a reporter group (e.g., a fluorophore or biotin) containing a suitable nucleophile.

Optional modification of the allyl group to introduce a reactive handle or a targeting ligand.

This modular approach allows for the facile synthesis of a variety of chemical tools with diverse applications in chemical biology and diagnostics.

Emerging Research Areas and Future Perspectives for 3 Prop 2 En 1 Yloxy Propanal

Development of Asymmetric Transformations Utilizing the Compound

The aldehyde functionality in 3-(Prop-2-en-1-yloxy)propanal is a prime target for asymmetric transformations, which are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Future research is anticipated to concentrate on developing catalytic systems that can achieve high levels of stereocontrol in reactions involving this aldehyde.

Key research directions may include:

Organocatalytic Aldol (B89426) and Michael Additions: The use of chiral secondary amines (like proline and its derivatives) or N-heterocyclic carbenes to catalyze the enantioselective addition of nucleophiles to the aldehyde.

Asymmetric Allylation and Crotylation: The reaction of the aldehyde with allylic or crotylic organometallic reagents in the presence of chiral ligands to create stereogenic centers.

Enantioselective Reductions and Oxidations: The development of chiral catalysts for the reduction of the aldehyde to a chiral alcohol or its oxidation to a chiral carboxylic acid derivative.

The interplay between the ether and allyl functionalities with the reaction center could offer unique opportunities for stereochemical control, potentially acting as coordinating groups or influencing the transition state geometry.

Table 1: Potential Asymmetric Transformations of this compound

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Aldol Addition | Chiral Organocatalyst | Chiral β-hydroxy aldehyde | Key intermediate for polyketide synthesis |

| Michael Addition | Chiral Organocatalyst | Chiral γ-functionalized aldehyde | Building block for complex molecules |

| Asymmetric Allylation | Chiral Lewis Acid | Chiral homoallylic alcohol | Versatile synthetic intermediate |

Integration into Supramolecular Architectures and Self-Assembly Processes

The structural features of this compound make it an intriguing candidate for the construction of supramolecular assemblies. The oxygen atom of the ether linkage and the carbonyl oxygen can act as hydrogen bond acceptors, while the allyl group can participate in π-stacking or hydrophobic interactions.

Future research could explore:

Host-Guest Chemistry: The use of the molecule as a guest within cyclodextrins, calixarenes, or other macrocyclic hosts, potentially leading to controlled release systems or the stabilization of the aldehyde functionality.

Self-Assembly into Higher-Order Structures: The design of conditions that promote the self-assembly of the molecule into well-defined structures like micelles, vesicles, or organogels, driven by non-covalent interactions.

Coordination-Driven Self-Assembly: The modification of the molecule to include a coordinating site for metal ions, enabling the formation of metallo-supramolecular cages or polymers.

The conformational flexibility of the ether linkage could allow for adaptive binding to different guests or templates, making it a versatile component in dynamic supramolecular systems.

Advanced Reaction Monitoring and In-Situ Analysis Methodologies

To fully understand and optimize reactions involving this compound, the development and application of advanced analytical techniques for real-time monitoring are essential. In-situ spectroscopic methods can provide valuable kinetic and mechanistic data without the need for sample quenching and workup.

Prospective methodologies to be employed include:

In-Situ NMR Spectroscopy (Process NMR): To monitor the consumption of the starting material and the formation of intermediates and products directly in the reaction vessel, providing insights into reaction kinetics and pathways.

In-Situ Infrared (IR) and Raman Spectroscopy: To track changes in key functional groups, such as the disappearance of the aldehyde C=O stretch or the reaction of the C=C bond of the allyl group.

Mass Spectrometry-Based Techniques: The use of techniques like ReactIR-MS coupling to identify transient intermediates and byproducts, aiding in mechanistic elucidation.

These techniques will be invaluable in optimizing reaction conditions, improving yields, and ensuring the safe scale-up of processes involving this reactive aldehyde.

Table 2: In-Situ Analytical Techniques for Reactions of this compound

| Technique | Information Obtained | Potential Application |

|---|---|---|

| In-Situ NMR | Reaction kinetics, intermediate identification | Optimization of asymmetric transformations |

| In-Situ IR/Raman | Functional group conversion, reaction endpoint | Monitoring of polymerization reactions |

Sustainable Chemical Manufacturing of its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its derivatives will likely focus on developing more sustainable manufacturing processes.

Key areas for improvement include:

Atom-Economical Reactions: Prioritizing addition reactions that incorporate all atoms of the reactants into the final product, such as hydroformylation of the allyl group or cycloaddition reactions.

Use of Renewable Feedstocks and Solvents: Investigating the synthesis of the parent molecule from bio-based sources and employing green solvents like water, supercritical CO2, or bio-derived solvents in its subsequent transformations.

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve energy efficiency. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.

The development of a sustainable manufacturing route to this compound and its derivatives will be crucial for its potential large-scale applications.

Unexplored Reactivity Modes and Novel Transformations

Beyond the classical reactions of aldehydes and alkenes, this compound offers opportunities for exploring novel and tandem transformations that take advantage of its bifunctional nature.

Potential areas of exploration include:

Tandem Reactions: Designing reaction sequences where both the aldehyde and the allyl group react in a single pot, such as a hydroformylation followed by an in-situ aldol condensation.

Intramolecular Cyclizations: Investigating conditions that promote the intramolecular reaction between the aldehyde and the allyl group, potentially leading to the formation of cyclic ethers or lactones after subsequent oxidation.

Metathesis Reactions: Utilizing the allyl group in ring-closing, ring-opening, or cross-metathesis reactions to build complex molecular architectures.

Photochemical and Electrochemical Transformations: Exploring the reactivity of the molecule under photochemical or electrochemical conditions to access unique reaction pathways that are not possible with traditional thermal methods.

The discovery of new reactivity modes will expand the synthetic utility of this compound and open doors to the synthesis of novel compounds with interesting properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.